molecular formula C9H8FNO4 B6162116 methyl 5-fluoro-4-methyl-2-nitrobenzoate CAS No. 1262296-15-0

methyl 5-fluoro-4-methyl-2-nitrobenzoate

Cat. No.: B6162116
CAS No.: 1262296-15-0
M. Wt: 213.2
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Description

Methyl 5-fluoro-4-methyl-2-nitrobenzoate is a substituted aromatic ester featuring a benzene ring with three distinct functional groups: a nitro (-NO₂) group at position 2, a methyl (-CH₃) group at position 4, and a fluorine (-F) atom at position 5. This compound belongs to the nitrobenzoate ester family, which is widely studied for applications in pharmaceuticals, agrochemicals, and materials science due to the electronic and steric effects imparted by substituents. The nitro group acts as a strong electron-withdrawing moiety, influencing reactivity in electrophilic substitution reactions, while the methyl and fluorine substituents modulate solubility, lipophilicity, and metabolic stability .

Properties

CAS No.

1262296-15-0

Molecular Formula

C9H8FNO4

Molecular Weight

213.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-4-methyl-2-nitrobenzoate typically involves the nitration of methyl 4-fluoro-2-methylbenzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-4-methyl-2-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Methyl 5-fluoro-4-methyl-2-aminobenzoate.

    Substitution: Methyl 5-methoxy-4-methyl-2-nitrobenzoate.

    Hydrolysis: 5-fluoro-4-methyl-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 5-fluoro-4-methyl-2-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-fluoro-4-methyl-2-nitrobenzoate depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. The exact pathways and molecular targets involved vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following compounds are structurally related to methyl 5-fluoro-4-methyl-2-nitrobenzoate, differing primarily in substituent type and position:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -NO₂ (2), -CH₃ (4), -F (5) C₉H₈FNO₄ 213.16 High lipophilicity; potential agrochemical intermediate
Methyl 2-chloro-4-fluoro-5-nitrobenzoate -NO₂ (2), -Cl (4), -F (5) C₈H₅ClFNO₄ 233.58 Increased reactivity due to Cl; used in biochemical reagents
Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate -NO₂ (2), -OCHF₂ (4), -OCH₃ (5) C₁₀H₉F₂NO₆ 277.18 Enhanced metabolic stability; polar substituents improve solubility
Methyl 5-methoxy-2-nitrobenzoate -NO₂ (2), -OCH₃ (5) C₉H₉NO₅ 211.17 Lower steric hindrance; common synthetic intermediate
Key Observations:
  • Substituent Electronic Effects :
    • The nitro group at position 2 directs electrophilic substitution to positions 3 and 5. Methyl and fluorine substituents at positions 4 and 5 further influence regioselectivity .
    • Chlorine (in methyl 2-chloro-4-fluoro-5-nitrobenzoate) increases electron-withdrawing effects compared to methyl, enhancing reactivity in nucleophilic aromatic substitution .
  • Lipophilicity and Solubility :
    • Methyl groups enhance lipophilicity (logP ~2.5 estimated), whereas methoxy or difluoromethoxy groups increase polarity, improving aqueous solubility .
  • Synthetic Routes :
    • Analogous compounds are synthesized via Meerwein arylation (for furan derivatives) or esterification of nitrobenzoic acids .

Research Findings on Substituent Impact

  • Biological Activity: Methyl substituents on aromatic rings can influence carcinogenicity, as seen in aminoazo dyes, where position-specific methylation correlates with carcinogenic potency . Fluorine substituents improve metabolic stability and bioavailability, making fluoro-nitrobenzoates valuable in drug design .
  • Similarity Metrics :
    • Computational similarity assessments (e.g., Tanimoto coefficients) classify this compound as highly similar (>0.90) to methyl 5-methoxy-2-nitrobenzoate due to shared nitro and methyl/methoxy groups .

Data Tables and Key Comparisons

Table 1: Physicochemical Properties of Selected Nitrobenzoates

Property This compound Methyl 2-Chloro-4-Fluoro-5-Nitrobenzoate Methyl 4-(Difluoromethoxy)-5-Methoxy-2-Nitrobenzoate
Molecular Weight (g/mol) 213.16 233.58 277.18
Estimated logP ~2.5 ~2.8 ~1.9
Melting Point (°C) Not reported Not reported Not reported
Synthetic Method Likely esterification/arylation Meerwein arylation Esterification with difluoromethoxy precursor

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